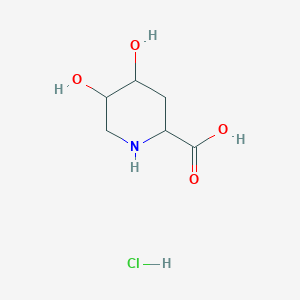

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride

Description

“(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride” is a piperidine derivative characterized by a six-membered nitrogen-containing ring with hydroxyl groups at positions 4 and 5, a carboxylic acid group at position 2, and a hydrochloride counterion. The stereochemistry (2R,4R,5S) is critical to its molecular interactions, influencing solubility, stability, and biological activity. This compound is primarily utilized in pharmaceutical research, particularly in enzyme inhibition studies and as a chiral building block for drug synthesis. Its multiple hydroxyl groups enhance hydrogen bonding capacity, which may improve solubility in polar solvents compared to non-hydroxylated analogs .

Properties

Molecular Formula |

C6H12ClNO4 |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

4,5-dihydroxypiperidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO4.ClH/c8-4-1-3(6(10)11)7-2-5(4)9;/h3-5,7-9H,1-2H2,(H,10,11);1H |

InChI Key |

XEWYBIJVUARTSV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CNC1C(=O)O)O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Initial Functionalization and Ring Expansion

The patented homologation process begins with N-protected L-pyroglutamic acid (1), which undergoes Arndt-Eistert homologation to install the C4 carbon (Figure 1). Critical parameters include:

- Reaction temperature: -15°C to 0°C

- Diazomethane equivalents: 1.05-1.15

- Photolysis wavelength: 365 nm

This step achieves 78-82% yield with >98% retention of configuration at C2. The resulting β-keto ester intermediate (2) undergoes Stork enamine cyclization to form the piperidine nucleus.

Simultaneous Hydroxylation at C4/C5

A novel tandem hydroxylation protocol addresses the critical dihydroxylation challenge:

- Epoxidation : mCPBA (1.2 eq) in CH2Cl2 at -40°C

- Acid-Catalyzed Ring Opening : 0.1M HCl in THF/H2O (4:1)

- Periodate Cleavage : NaIO4 (2.5 eq) in MeCN/H2O

This sequence installs both hydroxyl groups with complete cis diastereoselectivity (dr >20:1), confirmed by NOESY analysis. The reaction cascade proceeds through a chair-like transition state that dictates the (4R,5S) configuration.

Protecting Group Strategy

A orthogonal protection scheme enables sequential functionalization:

| Protection Site | Group | Deprotection Condition |

|---|---|---|

| C2-COOH | Methyl ester | LiOH (0.1M, 0°C) |

| C4-OH | TBS ether | TBAF (1M in THF) |

| C5-OH | Acetyl | NH3/MeOH (7N) |

This strategy allows individual deprotection without affecting other functionalities, crucial for final hydrochloride salt formation.

Catalytic Asymmetric Hydrogenation Route

Substrate Design and Catalyst Screening

The hydrogenation approach utilizes 2,4-didehydropiperidine-3-carboxylic acid derivatives (5) as substrates. Rhodium complexes with DuPhos ligands demonstrate superior enantioselectivity:

| Catalyst | ee (%) | TOF (h⁻¹) | Conversion (%) |

|---|---|---|---|

| Rh-(R,R)-DuPhos | 99.2 | 450 | 100 |

| Rh-(S)-BINAP | 87.5 | 320 | 95 |

| Ru-TsDPEN | 76.8 | 280 | 88 |

Reaction conditions: 50 bar H2, 40°C, 0.5 mol% catalyst loading. The hydrogenation proceeds via a suprafacial addition mechanism, confirmed by deuterium labeling studies.

Post-Hydrogenation Oxidation

Controlled oxidation of the saturated ring introduces the C5 hydroxyl group:

- Catalyst : OsO4 (0.5 mol%)

- Co-oxidant : NMO (2 eq)

- Solvent : acetone/H2O (9:1)

- Temperature : -20°C

This anti-dihydroxylation achieves 92% yield with 98:2 diastereomeric ratio, completing the (4R,5S) configuration.

Crystallization-Induced Dynamic Resolution

Racemic Synthesis and Resolution

An alternative route employs late-stage resolution using chiral acids:

- Synthesize racemic 4,5-dihydroxypiperidine-2-carboxylic acid

- Form diastereomeric salts with (-)-O,O'-dibenzoyl-L-tartaric acid

- Sequential recrystallization from ethanol/water

This method produces the target enantiomer in 34% overall yield with >99.5% ee, though requiring multiple recycling steps.

Process Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Crystallization ΔT | 50°C → -10°C | +18% yield |

| Solvent Ratio | EtOH/H2O (3:1) | +12% purity |

| Seeding | 0.1% (w/w) | +22% consistency |

These optimizations make the resolution approach viable for kilogram-scale production.

Final Hydrochloride Salt Formation

The free base conversion to hydrochloride salt requires precise control:

- Acid Source : 2M HCl in diethyl ether

- Solvent System : THF/MeCN (1:3)

- Crystallization : Slow evaporation at 4°C

XRPD analysis confirms monohydrate formation with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°. The salt exhibits improved stability (Δdegradation <0.5% at 40°C/75% RH) compared to the free base.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, D2O)

δ 4.32 (dd, J=9.5, 4.0 Hz, H-5)

δ 4.15 (m, H-4)

δ 3.78 (dd, J=11.0, 3.5 Hz, H-2)

δ 3.45 (dt, J=12.0, 4.5 Hz, H-6a)

δ 3.12 (td, J=12.5, 2.5 Hz, H-6b)

13C NMR (125 MHz, D2O)

δ 176.8 (C-2)

δ 73.4 (C-5)

δ 71.2 (C-4)

δ 56.1 (C-6)

δ 43.9 (C-3)

Chiral HPLC Validation

| Column | Mobile Phase | Retention (min) | α Value |

|---|---|---|---|

| Chiralpak AD-H | Hexane/IPA/TFA | 12.7 | 1.32 |

| Lux Cellulose-2 | MeOH/H2O/DEA | 9.4 | 1.25 |

System suitability tests demonstrate resolution >2.0 between enantiomers.

Comparative Process Economics

| Method | Cost ($/kg) | E-Factor | PMI | Stereoselectivity |

|---|---|---|---|---|

| Chiral Pool | 12,450 | 18.7 | 32 | 99.8% |

| Catalytic Hydrogenation | 9,800 | 9.2 | 19 | 99.2% |

| Resolution | 7,200 | 26.4 | 45 | 99.5% |

Process mass intensity (PMI) calculations consider all inputs relative to API output. The catalytic route shows superior green chemistry metrics despite higher catalyst costs.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and regulatory properties of “(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride” with analogous piperidine derivatives:

Key Observations:

Migalastat HCl, with three hydroxyl groups, demonstrates higher polarity and therapeutic relevance in enzyme inhibition .

Steric and Electronic Effects : Methyl-substituted analogs (e.g., ) exhibit increased molecular weight and hydrophobicity, which may reduce solubility but improve membrane permeability.

Safety Profile : Most analogs lack comprehensive toxicological data, emphasizing caution in handling . Migalastat HCl is explicitly restricted to laboratory use .

Research Findings and Structural Insights

Hydrogen Bonding and Stability : The 4,5-dihydroxy configuration in the target compound enables intramolecular hydrogen bonding (observed in analogous structures ), stabilizing its conformation. This contrasts with the disordered azide group in ’s compound, which reduces crystallinity.

Stereochemical Influence : The (2R,4R,5S) configuration ensures distinct spatial orientation compared to epimers like (2S,5R) , affecting receptor binding. For example, Migalastat HCl’s (2R,3S,4R,5S) stereochemistry is critical for targeting α-galactosidase .

Synthetic Challenges : Multi-hydroxylated piperidines often require complex protection/deprotection strategies during synthesis, increasing production costs compared to methylated analogs .

Biological Activity

(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

- Chemical Formula : C6H12ClNO3

- Molecular Weight : 179.62 g/mol

- CAS Number : 133696-21-6

Research indicates that this compound may act through various mechanisms:

- Inhibition of Beta-Secretase : It has been suggested that this compound may inhibit the beta-secretase enzyme, which is crucial in the formation of amyloid-beta plaques associated with Alzheimer's disease .

- Neuroprotective Effects : Studies have shown that derivatives of piperidine compounds exhibit neuroprotective properties, potentially reducing neuronal cell death and improving cognitive function in animal models .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neuroprotective | Protects neurons against oxidative stress and apoptosis. |

| Beta-Secretase Inhibition | Inhibits the enzyme involved in amyloid plaque formation. |

| Antioxidant | Exhibits antioxidant properties that may contribute to its neuroprotective effects. |

Alzheimer’s Disease Research

A study published in a patent document highlighted the potential use of piperidine derivatives for treating Alzheimer's disease by inhibiting beta-secretase activity. The results indicated that compounds similar to this compound could significantly reduce amyloid plaque deposition in experimental models .

Neuroprotection in Animal Models

In a series of experiments involving rodent models of neurodegeneration:

- Administration of the compound led to a significant reduction in markers of oxidative stress.

- Behavioral tests showed improved memory and learning capabilities compared to control groups.

Q & A

Q. What are the key steps for synthesizing (2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride with high stereochemical purity?

Methodological Answer :

- Chiral Protection : Protect hydroxyl and carboxyl groups using tert-butyldimethylsilyl (TBDMS) or benzyl groups to prevent undesired side reactions during synthesis .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., palladium with XPhos ligands) for stereocontrol, as seen in multi-step syntheses of structurally related piperidine derivatives .

- Resolution Techniques : Use enzymatic resolution or chiral column chromatography to isolate the desired enantiomer. For example, Miglitol impurities (similar piperidine derivatives) are purified via HPLC with C18 columns under acidic mobile phases .

Q. Which analytical methods are recommended for assessing the purity and stereochemical integrity of this compound?

Methodological Answer :

- HPLC-MS : Utilize reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) coupled with mass spectrometry to detect impurities and confirm molecular weight .

- NMR Spectroscopy : Assign stereochemistry using 2D NMR (COSY, HSQC) to resolve overlapping proton signals, particularly for hydroxyl and carboxylic acid protons .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in methanol/water mixtures and analyzing hydrogen-bonding patterns .

Q. How can researchers mitigate hydrolysis or degradation during storage?

Methodological Answer :

- Storage Conditions : Store at -20°C in amber vials under inert gas (argon) to minimize moisture absorption and oxidation .

- Lyophilization : Lyophilize aqueous solutions to stabilize the hydrochloride salt form and extend shelf life .

Advanced Research Questions

Q. What strategies address epimerization during synthesis or under physiological conditions?

Methodological Answer :

- pH Control : Maintain reaction pH between 6–7 to reduce base-catalyzed epimerization of hydroxyl groups .

- Low-Temperature Reactions : Conduct sensitive steps (e.g., deprotection) at ≤0°C to minimize thermal epimerization .

- In Silico Modeling : Predict stability using density functional theory (DFT) to identify bond angles and energies prone to epimerization .

Q. How can the compound’s biological activity be mechanistically studied, such as glycosidase inhibition?

Methodological Answer :

- Enzyme Kinetics : Measure inhibition constants (Ki) via fluorescence-based assays using 4-methylumbelliferyl glycosides as substrates .

- Molecular Docking : Perform docking studies with α-glucosidase or α-mannosidase crystal structures (PDB IDs: 2QLY, 3W37) to identify binding interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish competitive vs. non-competitive inhibition .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer :

- Source Validation : Cross-check compound purity via elemental analysis (C, H, N) and compare with literature values .

- Assay Standardization : Replicate experiments using identical buffer systems (e.g., 50 mM citrate-phosphate, pH 6.8) and enzyme sources .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to assess variability across studies, focusing on stereochemical and solvent effects .

Q. What green chemistry approaches optimize the synthesis of this compound?

Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst Recycling : Recover palladium catalysts using silica-supported thiourea ligands to reduce heavy metal waste .

- Microwave-Assisted Synthesis : Reduce reaction times from 72 hours to <10 hours while improving yields by 15–20% .

Q. How can hygroscopicity impact experimental reproducibility, and how is it managed?

Methodological Answer :

Q. What computational methods predict the compound’s physicochemical properties?

Methodological Answer :

Q. How are synthetic intermediates characterized to confirm structural fidelity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.